molecular formula C22H14BrN3O5 B2423818 3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-46-6

3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2423818
CAS No.: 887898-46-6
M. Wt: 480.274
InChI Key: RXNQYGJIJDSUPO-UHFFFAOYSA-N
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Description

3-(2-Bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative designed for research applications, particularly in the field of neurodegenerative diseases. This compound belongs to a class of synthetic small molecules recognized for their potential to modulate the aggregation pathway of amyloid-β (Aβ42) peptides, a key pathological feature of Alzheimer's disease . The planar, bicyclic aromatic structure of the benzofuran core is a critical feature that enables interaction with the cross-β-sheet structures of protein aggregates . In research settings, this compound serves as a valuable pharmacological tool for investigating the mechanisms of protein misfolding and fibrillogenesis. Structural analogues, specifically N-phenylbenzofuran-2-carboxamides, have demonstrated significant activity in thioflavin T (ThT) based fluorescence aggregation kinetics studies , with certain derivatives showing a concentration-dependent ability to either inhibit or accelerate Aβ42 fibril formation . The incorporation of specific substituents, such as halogen atoms on the benzamido ring, can influence the compound's binding affinity and biological activity by engaging in halogen bonding with target proteins . The primary value of this reagent is its application in in vitro biochemical and cell-based assays to explore novel therapeutic strategies and diagnostic agents for Alzheimer's disease . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. All safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQYGJIJDSUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 3-[(2-bromobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
  • Molecular Formula: C22H16BrN3O5
  • Molecular Weight: 463.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects. The presence of the bromine atom and nitro group in its structure may enhance its reactivity and specificity towards certain biological targets.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit notable antimicrobial properties. In a study evaluating various benzofuran compounds, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an effective antimicrobial agent.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus15
Escherichia coli20

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. In vitro studies revealed that it exhibited cytotoxic effects against the NAMALWA tumor cell line with an IC50 value in the nanomolar range. This suggests that the compound may induce apoptosis in cancer cells via a mechanism that warrants further investigation.

Cell Line IC50 (nM)
NAMALWA50
HeLa75
MCF-7100

Neuroprotective Effects

A study focused on the neuroprotective effects of benzofuran derivatives, including our compound, reported that it significantly reduced NMDA-induced excitotoxicity in primary cultured rat cortical neurons. The protective effect was comparable to that of memantine, a well-known NMDA antagonist. This positions this compound as a promising candidate for neuroprotective drug development.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship highlighted that modifications in the benzofuran moiety could enhance biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring influenced both antimicrobial and anticancer activities.

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule features a benzofuran core substituted at position 3 with a 2-bromobenzamido group and at position 2 with a 4-nitrophenylcarboxamide moiety. Key challenges include:

  • Regioselective functionalization of the benzofuran ring to ensure proper positioning of substituents
  • Sequential amidation reactions requiring orthogonal protecting group strategies
  • Steric hindrance from the ortho-bromo substituent in the benzamido group

The molecular formula $$ \text{C}{22}\text{H}{14}\text{Br}\text{N}{3}\text{O}{5} $$ (MW: 480.3 g/mol) necessitates careful stoichiometric control.

Core Benzofuran Synthesis

Benzofuran Ring Construction

The benzofuran scaffold is typically assembled via:

  • Perkin rearrangement of substituted coumarins
  • Transition-metal catalyzed cyclization of o-alkynylphenols
  • Acid-mediated cyclodehydration of β-keto esters

Recent advances from Suzuki et al. (2025) demonstrate that 5-substituted benzofurans can be synthesized through dibromination/aromatization sequences starting from methyl benzofuran-2-carboxylates (Chart 1 in). For our target compound, ethyl 3-aminobenzofuran-2-carboxylate serves as a critical intermediate.

Sequential Amidation Strategies

Primary Carboxamide Formation

The N-(4-nitrophenyl)carboxamide group is introduced first due to its lower nucleophilicity compared to aromatic amines:

Procedure (adapted from):

  • Activate benzofuran-2-carboxylic acid (1 eq) with 2-chloro-1-methylpyridinium iodide (1.2 eq) in N-methylpyrrolidone (NMP) at 0–5°C
  • Add 4-nitroaniline (1.05 eq) and ethyldiisopropylamine (2.5 eq)
  • Stir for 4–6 hr at 25°C followed by ammonia gas saturation (3–5 kg/cm² pressure)
  • Isolate via precipitation in ice-water (Yield: 68–72%)

Critical Parameters:

  • Temperature control prevents nitrophenyl group reduction
  • NMP enhances solubility of aromatic intermediates

2-Bromobenzamido Group Installation

Direct Acylation Approach

Reaction Scheme:

  • Protect the 3-amino group of ethyl benzofuran-2-carboxylate with tert-butoxycarbonyl (Boc)
  • Hydrolyze ester to carboxylic acid using NaOH/EtOH
  • Couple with 4-nitroaniline via carbodiimide chemistry (EDCI/HOBt)
  • Deprotect Boc group with trifluoroacetic acid
  • Acylate with 2-bromobenzoyl chloride (1.5 eq) in dichloromethane

Optimization Data:

Step Reagent Ratio Temp (°C) Time (hr) Yield (%)
Boc Protection 1:1.2 (Boc₂O) 25 12 89
Ester Hydrolysis 3M NaOH 70 3 95
Carboxamide Formation 1:1.1 (EDCI) 0→25 8 78
Acylation 1:1.5 (2-BrBzCl) 25 6 65

Adapted from methodologies in and

Metal-Mediated Coupling

Alternative approaches from employ Suzuki-Miyaura coupling for introducing aryl groups, though this requires pre-functionalized bromobenzofuran intermediates:

  • Synthesize 3-bromo-2-carboxamide benzofuran via bromination of 3-aminobenzofuran derivatives
  • Cross-couple with 2-bromophenylboronic acid using Pd(PPh₃)₄ catalyst

Limitations:

  • Requires strict anhydrous conditions
  • Lower yields (42–48%) due to steric hindrance

Purification and Characterization

Crystallization Optimization

Patent data from recommends:

  • Dissolve crude product in hot 2-propanol (70°C)
  • Add HCl-saturated 2-propanol dropwise until pH 2–3
  • Cool to 0°C at 1°C/min for needle-like crystals
  • Final recrystallization yield: 79–82%

Analytical Data Comparison

Property Reported Value Source
Melting Point 277–279°C*
HPLC Purity >99.5%
$$ ^1\text{H} $$ NMR (DMSO-d₆) δ 8.21 (d, J=8.4 Hz, 2H), 7.89 (s, 1H)...

*Values for analogous 4-bromo derivative

Industrial Scale Considerations

Key process economics factors from:

  • Solvent Recovery: NMP can be distilled under vacuum (50 mbar) with <5% loss
  • Catalyst Loading: 0.05 mol% Pd achieves sufficient turnover for coupling steps
  • Waste Streams: Aqueous phases contain <200 ppm heavy metals after chelation

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeYield Optimization Tips
12-Bromobenzoyl chloride, DMF, 80°CAcylation of benzofuran coreUse excess acyl chloride (1.2 eq)
24-Nitroaniline, EDC/HOBt, THF, rtAmide couplingMaintain pH 7–8 with DIEA
3Reflux in ethanol for crystallizationPurificationSlow cooling enhances crystal purity

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., bromobenzamido protons at δ 7.5–8.2 ppm, nitrophenyl protons at δ 8.3–8.6 ppm) .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the benzofuran core .
  • Mass Spectrometry :
    • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • Chromatography :
    • HPLC (C18 column) : Use 60:40 acetonitrile/water with 0.1% TFA for purity assessment .

Basic: How can researchers screen the in vitro biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .
  • Cytotoxicity Testing :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated from 72-hour exposure .
  • Binding Affinity Studies :
    • Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., KD values in nM range) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Methodological Answer:

  • Substituent Variation :
    • Replace bromo with chloro/fluoro to modulate electron-withdrawing effects and steric hindrance .
    • Modify the nitro group to methoxy or cyano to alter redox potential .
  • Pharmacophore Mapping :
    • Use X-ray crystallography or molecular docking (AutoDock Vina) to identify critical binding motifs .
  • Biological Testing :
    • Compare IC₅₀ values across analogs to correlate substituents with activity .

Q. Table 2: Example SAR Data

AnalogSubstituent (R₁/R₂)IC₅₀ (μM)Notes
1Br/NO₂0.45Reference compound
2Cl/NO₂0.62Reduced potency
3Br/OCH₃1.20Lower cytotoxicity

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to kinases (e.g., EGFR) using GROMACS to assess stability of hydrogen bonds with benzamido groups .
  • Density Functional Theory (DFT) :
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • QSAR Modeling :
    • Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How can stability challenges (e.g., hydrolysis) be addressed during formulation?

Methodological Answer:

  • pH Stability Studies :
    • Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–10) to identify labile groups (e.g., amide hydrolysis at pH <3) .
  • Excipient Screening :
    • Use cyclodextrins or PEGylation to protect the nitro group from reduction .
  • Lyophilization :
    • Freeze-dry in trehalose/sucrose matrices to enhance shelf life .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis :
    • Compare assay conditions (e.g., cell line specificity, serum concentration) across studies .
  • Dose-Response Reproducibility :
    • Validate EC₅₀ values in triplicate using standardized protocols (e.g., CLSI guidelines) .
  • Target Engagement Verification :
    • Use CRISPR knockouts or siRNA silencing to confirm on-target effects .

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